

Glyoxalbis(2-hydroxyanil): A Comprehensive Technical Guide to its Synthesis and Characterization

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Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **glyoxalbis(2-hydroxyanil)**, a versatile Schiff base ligand. The document details the experimental protocol for its preparation, presents a thorough analysis of its spectroscopic and physical properties, and discusses its applications in coordination chemistry.

Introduction

Glyoxalbis(2-hydroxyanil), also known as 2,2'-[ethanediylidenedinitrilo]diphenol, is a Schiff base derivative formed from the condensation of glyoxal and 2-aminophenol. It is a yellow to orange crystalline solid with limited solubility in water but is soluble in organic solvents like ethanol and methanol.[1] This compound is of significant interest in the field of coordination chemistry, where it functions as a tetradentate ligand, forming stable complexes with various transition metal ions. These metal complexes have potential applications in catalysis and materials science. Additionally, its derivatives have been explored for their potential biological activities.

Synthesis of Glyoxalbis(2-hydroxyanil)

The synthesis of **glyoxalbis(2-hydroxyanil)** is achieved through a condensation reaction between glyoxal and 2-aminophenol. The reaction involves the formation of two imine ($-C=N-$)

bonds, resulting in the characteristic Schiff base structure.

Experimental Protocol

A detailed experimental protocol for the synthesis of **glyoxalbis(2-hydroxyanil)** is provided below. This protocol is based on established chemical literature and is intended for laboratory-scale synthesis.

Materials:

- 2-Aminophenol (C_6H_7NO)
- Glyoxal (40% aqueous solution, $C_2H_2O_2$)
- Ethanol (C_2H_5OH)
- Distilled water

Equipment:

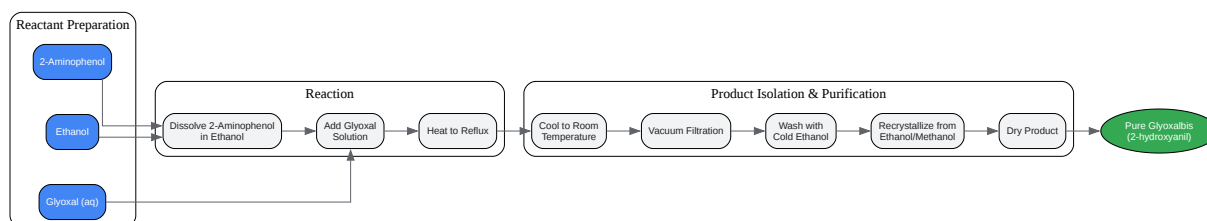
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Beakers and graduated cylinders
- Melting point apparatus

Procedure:

- **Dissolution of Reactant:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol in ethanol.
- **Addition of Glyoxal:** To the stirred solution of 2-aminophenol, slowly add a stoichiometric amount of a 40% aqueous solution of glyoxal. The molar ratio of 2-aminophenol to glyoxal

should be 2:1.

- **Reaction:** The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration using a Büchner funnel.
- **Purification:** The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or methanol, to obtain the pure **glyoxalbis(2-hydroxyanil)**.
- **Drying:** The purified crystals are dried in a desiccator or under vacuum to remove any residual solvent.



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Diagram of the synthesis workflow for **glyoxalbis(2-hydroxyanil)**.

Characterization of Glyoxalbis(2-hydroxyanil)

The synthesized **glyoxalbis(2-hydroxyanil)** is characterized by various analytical techniques to confirm its structure and purity. The following sections detail the expected results from these

analyses.

Physical Properties

A summary of the key physical properties of **glyoxalbis(2-hydroxyanil)** is presented in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂
Molecular Weight	240.26 g/mol
Appearance	Yellow to orange crystalline solid
Melting Point	Approximately 205 °C
Solubility	Sparingly soluble in water; soluble in ethanol, methanol, benzene, and dioxane.

Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the molecular structure of **glyoxalbis(2-hydroxyanil)**.

The FT-IR spectrum of **glyoxalbis(2-hydroxyanil)** provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized in the table below.

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (phenolic)
~3050	C-H stretching (aromatic)
~1620	C=N stretching (imine)
~1590, 1490	C=C stretching (aromatic)
~1280	C-O stretching (phenolic)

^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The expected chemical shifts are presented below.

^1H NMR (in DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0	singlet	2H	Phenolic -OH
~8.9	singlet	2H	Imine -CH=N-
~6.8 - 7.5	multiplet	8H	Aromatic protons

^{13}C NMR (in DMSO- d_6):

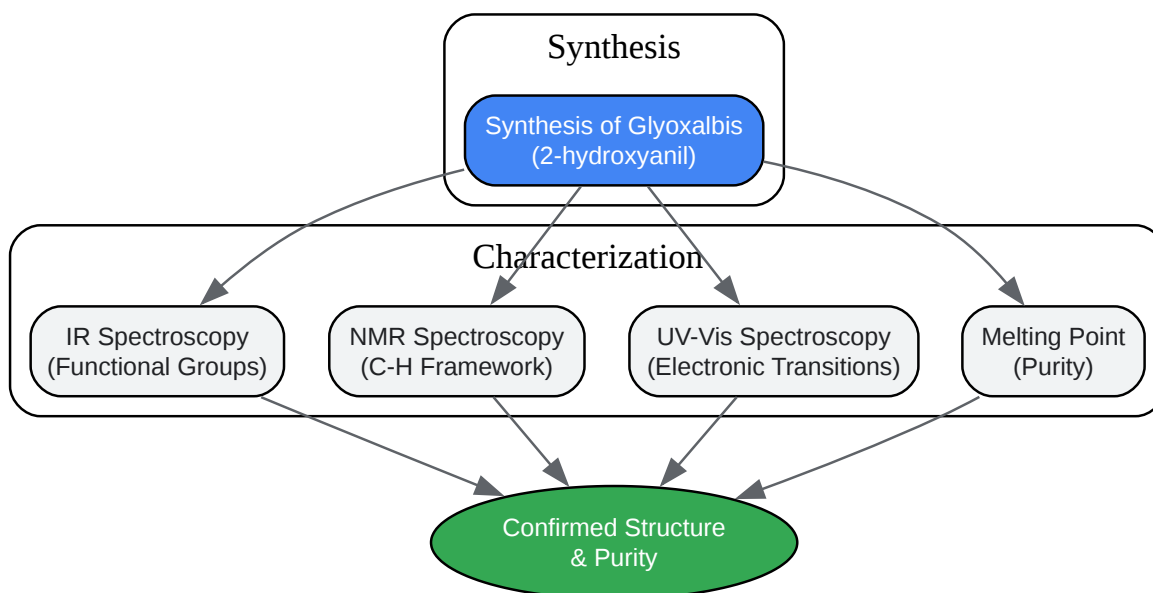
Chemical Shift (ppm)	Assignment
~164	Imine carbon (-CH=N-)
~150	Aromatic carbon attached to -OH
~115 - 135	Aromatic carbons

The UV-Vis absorption spectrum of **glyoxalbis(2-hydroxyanil)** in a suitable solvent (e.g., ethanol) typically shows absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic rings and the imine groups.

Wavelength (nm)	Transition
~270	$\pi \rightarrow \pi$
~350	$n \rightarrow \pi$

Logical Relationship of Characterization Data

The characterization data obtained from different analytical techniques are interconnected and provide a comprehensive picture of the molecular structure of **glyoxalbis(2-hydroxyanil)**.



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Logical flow from synthesis to structural confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **glyoxalbis(2-hydroxyanil)**. The detailed experimental protocol and the summary of expected characterization data will be a valuable resource for researchers and scientists working with this compound. The well-defined structure and the presence of multiple coordination sites make **glyoxalbis(2-hydroxyanil)** a versatile ligand for the development of novel metal complexes with potential applications in various fields of chemistry and materials science. Further research into the biological activities of this compound and its derivatives could open up new avenues for its application in drug development.

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References

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